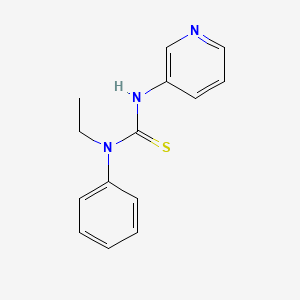

1-Ethyl-1-phenyl-3-pyridin-3-ylthiourea

Description

Properties

IUPAC Name |

1-ethyl-1-phenyl-3-pyridin-3-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c1-2-17(13-8-4-3-5-9-13)14(18)16-12-7-6-10-15-11-12/h3-11H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPSFFNWOPJXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=S)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794440 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 1-Ethyl-1-phenyl-3-pyridin-3-ylthiourea typically involves the reaction of pyridine-3-carboxylic acid with ethylamine and phenyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Ethyl-1-phenyl-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-1-phenyl-3-pyridin-3-ylthiourea has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.

Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-phenyl-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In its anticancer activity, it may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of cancer cell growth and division.

Comparison with Similar Compounds

1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)thiourea (PC0)

- Molecular Formula : C₁₆H₁₉FN₄OS

- Molecular Weight : 342.40 g/mol

- Key Features :

Other Pyridine-Based Thioureas

- Pyridin-2-yl vs. Pyridin-3-yl : The nitrogen position in pyridine (e.g., 2-yl vs. 3-yl) alters hydrogen-bonding interactions. Pyridin-3-yl groups may engage in stronger π-stacking due to the lone pair’s orientation.

Non-Thiourea Pyridine Derivatives

The compounds listed in , such as (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime , highlight structural diversity in pyridine chemistry:

- Functional Groups : tert-Butyldimethylsilyl (TBS) and fluoropyridinyl groups introduce steric bulk and electronic effects absent in the target thiourea.

- Applications : Such derivatives are often intermediates in drug synthesis, whereas thioureas like 1-Ethyl-1-phenyl-3-pyridin-3-ylthiourea may directly interact with biological targets (e.g., enzyme inhibition) .

Data Table: Key Comparative Parameters

Research Implications

- Bioactivity : The ethyl and phenyl groups in the target compound may improve membrane permeability compared to PC0’s polar substituents, but PC0’s fluorine could enhance target selectivity.

- Synthetic Utility : The target compound’s simpler structure may facilitate scalable synthesis, whereas PC0’s fluorinated/ethoxy groups require specialized reagents .

Notes

Methodological Considerations : Structural characterization of these compounds often relies on X-ray crystallography using programs like SHELX, which is widely employed for small-molecule refinement .

Limitations : The provided evidence lacks explicit data on biological activity or thermodynamic properties (e.g., melting points, solubility). Further experimental studies are needed to quantify these parameters.

General first-aid measures for pyridine derivatives (e.g., skin/eye rinsing) should be followed .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Ethyl-1-phenyl-3-pyridin-3-ylthiourea, and how can reaction conditions be optimized for improved yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of 3-aminopyridine with 1-ethyl-1-phenyl isothiocyanate under inert conditions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while dichloromethane may reduce side reactions.

- Temperature control : Reactions at 0–25°C minimize decomposition.

- Catalysts : Triethylamine or DMAP can accelerate thiourea formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Validate purity via HPLC or TLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding (e.g., NH protons at δ 9–11 ppm) .

- X-ray crystallography : Use SHELXL for structure refinement. Key parameters: Mo Kα radiation, resolution < 1.0 Å, and hydrogen-bonding networks analyzed via Olex2 .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What structural features govern the solid-state packing of this compound?

- Methodological Answer :

- Hydrogen bonding : N–H···S and N–H···N interactions stabilize molecular chains.

- π-π stacking : Aromatic rings (phenyl, pyridinyl) align face-to-face (3.5–4.0 Å spacing).

- Torsional angles : Ethyl group conformation affects crystal symmetry. Use Mercury software to visualize packing .

Advanced Research Questions

Q. How can computational methods predict the biological activity or reactivity of this thiourea derivative?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps).

- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Validate binding poses with MD simulations (AMBER/CHARMM) .

- ADMET prediction : Use SwissADME to assess bioavailability and toxicity .

Q. What strategies resolve contradictions between experimental data (e.g., crystallographic vs. spectroscopic NH proton positions)?

- Methodological Answer :

- Cross-validation : Compare NMR-derived hydrogen bonding with crystallographic distances. Discrepancies may arise from solvent effects or dynamic behavior in solution.

- Variable-temperature NMR : Probe conformational flexibility (e.g., NH tautomerism).

- Theoretical modeling : Compute NMR chemical shifts (GIAO method) to match experimental data .

Q. How does the substitution pattern (ethyl, phenyl, pyridinyl) influence physicochemical properties and bioactivity?

- Methodological Answer :

- LogP calculations : Ethyl groups increase hydrophobicity vs. pyridinyl’s polarity.

- Bioactivity assays : Compare IC values against analogs (e.g., 1-methyl-3-phenylthiourea) in enzyme inhibition studies.

- SAR analysis : Correlate substituent electronegativity with binding affinity (e.g., pyridinyl’s lone-pair interactions) .

Q. What systematic errors arise during synthesis and characterization, and how can they be mitigated?

- Methodological Answer :

- Impurity sources : Use freshly distilled isothiocyanates to avoid hydrolysis byproducts.

- Crystallographic twinning : Address via data integration (SHELXL’s TWIN command) or re-crystallization in alternative solvents .

- Spectroscopic artifacts : Deuterated solvent peaks in NMR? Pre-saturate or use suppression pulses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.